molecular formula C11H11FO4 B2438669 Methyl 3-ethoxy-5-fluoro-4-formylbenzoate CAS No. 2248369-41-5

Methyl 3-ethoxy-5-fluoro-4-formylbenzoate

Cat. No.: B2438669
CAS No.: 2248369-41-5
M. Wt: 226.203
InChI Key: PKDSASZWZAXXAY-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-5-fluoro-4-formylbenzoate is an organic compound with the molecular formula C11H11FO4 It is a derivative of benzoic acid, featuring an ethoxy group, a fluorine atom, and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxy-5-fluoro-4-formylbenzoate can be synthesized through a multi-step process involving the introduction of the ethoxy, fluoro, and formyl groups onto the benzene ring. One common method involves the following steps:

    Ethoxylation: Introduction of the ethoxy group through an ethoxylation reaction.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

    Formylation: Introduction of the formyl group via a formylation reaction, often using reagents like formic acid or formyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-fluoro-4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Methyl 3-ethoxy-5-fluoro-4-carboxybenzoate.

    Reduction: Methyl 3-ethoxy-5-fluoro-4-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethoxy-5-fluoro-4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-5-fluoro-4-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the ethoxy, fluoro, and formyl groups can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethoxy-4-fluoro-5-formylbenzoate: Similar structure with different positions of the substituents.

    Methyl 3-formylbenzoate: Lacks the ethoxy and fluoro groups.

    Methyl 3-fluoro-4-formylbenzoate: Lacks the ethoxy group.

Uniqueness

Methyl 3-ethoxy-5-fluoro-4-formylbenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The combination of the ethoxy, fluoro, and formyl groups provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 3-ethoxy-5-fluoro-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-10-5-7(11(14)15-2)4-9(12)8(10)6-13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDSASZWZAXXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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